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Introduction

BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor
tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by the
National Health Research Institutes in Taiwan, BPR1J-340 emerged from a rational drug
design program aimed at improving upon a prior series of FLT3 inhibitors. This technical guide
provides a comprehensive overview of the discovery, preclinical development, and mechanism
of action of BPR1J-340, based on publicly available scientific literature.

Discovery and Development

BPR1J-340 was identified through a focused lead optimization effort starting from a
sulfonamide series of 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors. The lead
compound from the initial series, BPR1J-097, demonstrated potent FLT3 inhibition but the
research sought to enhance in vivo efficacy and duration of action. This led to the exploration of
a urea-based scaffold, culminating in the discovery of BPR1J-340.[1] The rational design
approach focused on modifying the linker and substituent groups of the 3-phenyl-1H-5-
pyrazolylamine core to optimize potency and pharmacokinetic properties.

While a detailed structure-activity relationship (SAR) study with an extensive library of analogs
has not been published, the evolution from the sulfonamide BPR1J-097 to the urea-containing
BPR1J-340 highlights a key chemical modification in its development.
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There is no publicly available information to suggest that BPR1J-340 has entered clinical trials.

Mechanism of Action

BPR1J-340 exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-
type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML.[1] The
inhibition of FLT3 phosphorylation blocks downstream signaling pathways crucial for the
proliferation and survival of AML cells. Specifically, BPR1J-340 has been shown to inhibit the
phosphorylation of STAT5, a key downstream effector of FLT3 signaling.[1][2] This disruption of
the FLT3-STATS signaling axis ultimately leads to the induction of apoptosis in FLT3-ITD
positive AML cells.[1]

FLT3 Signaling Pathway and Inhibition by BPR1J-340
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BPR1J-340: A Technical Overview of a Preclinical FLT3
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612019#bprlj-340-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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